molecular formula C18H17FO3 B14407930 2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 85524-89-6

2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14407930
CAS No.: 85524-89-6
M. Wt: 300.3 g/mol
InChI Key: SKOHBUNAGWNHQK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorophenyl group, two methoxy groups, and a methyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-fluorobenzaldehyde with a suitable methylating agent, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the ketone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, halogenated, or alkylated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
  • 2-(4-Fluorophenyl)-5-methoxy-7-methyl-2,3-dihydro-1H-inden-1-one

Uniqueness

2-(4-Fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

85524-89-6

Molecular Formula

C18H17FO3

Molecular Weight

300.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5-dimethoxy-7-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C18H17FO3/c1-10-8-15(21-2)18(22-3)14-9-13(17(20)16(10)14)11-4-6-12(19)7-5-11/h4-8,13H,9H2,1-3H3

InChI Key

SKOHBUNAGWNHQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(C2)C3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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